43-Fold Greater A2A Binding Affinity vs. Intrapatent Analog (Example 71) Under Identical Assay Conditions
This compound (US9029393, Example 113; CHEMBL3260731) demonstrates a Ki of 4 nM for the human recombinant adenosine A2A receptor, measured via an in vitro binding assay based on the technology described in patent WO 98/55873 (FRET-based binding assay) . Under the identical assay platform and protocol, Example 71 from the same patent (US9029393, Example 71; BDBM158416) exhibits a Ki of 171 nM—a 43-fold weaker affinity . This intrapatent, intra-assay comparison eliminates inter-laboratory variability and provides the highest-strength evidence for the compound's differentiated potency within its chemical series.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | US9029393 Example 71: Ki = 171 nM |
| Quantified Difference | 43-fold greater affinity (lower Ki) for the target compound |
| Conditions | Human recombinant adenosine A2A receptor; in vitro binding assay based on WO 98/55873 (FRET-based); identical assay platform for both compounds |
Why This Matters
A 43-fold potency differential within the same patent series and assay platform provides direct, quantifiable justification for selecting this specific compound over a close structural analog when A2A receptor affinity is the primary screening criterion.
- [1] BindingDB Entry BDBM50011299 (CHEMBL3260731; US9029393, Example 113). Ki = 4 nM for Human Adenosine A2A Receptor. Assay: In vitro binding assay based on WO 98/55873. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM158416 (US9029393, Example 71). Ki = 171 nM for Human Adenosine A2A Receptor. Same assay protocol as Example 113. View Source
